molecular formula C₂₆H₃₇ClN₂O₄ B021684 (S)-Norverapamil CAS No. 123931-31-7

(S)-Norverapamil

カタログ番号 B021684
CAS番号: 123931-31-7
分子量: 440.6 g/mol
InChIキー: UPKQNCPKPOLASS-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Start by looking for a general description of (S)-Norverapamil in textbooks or reputable online resources. This should include its chemical formula, structure, and common uses.





  • Synthesis Analysis

    Look for academic papers or patents that describe methods for synthesizing (S)-Norverapamil. Analyze the methods used, the yield, purity, and efficiency of these methods.





  • Molecular Structure Analysis

    Use resources like crystallography databases or spectroscopy data to analyze the molecular structure of (S)-Norverapamil.





  • Chemical Reactions Analysis

    Look for information on how (S)-Norverapamil reacts with other substances. This could be in the context of its synthesis or its behavior in biological systems.







  • Physical And Chemical Properties Analysis

    Look for data on properties like solubility, melting point, boiling point, etc. This information might be found in material safety data sheets (MSDS) or similar resources.




  • 科学的研究の応用

    • Anti-tubercular Drug Tolerance : Verapamil and norverapamil can inhibit macrophage-induced drug tolerance, suggesting their potential in shortening treatment and improving tolerability in anti-tubercular drugs (Adams, Szumowski, & Ramakrishnan, 2014).

    • Biotechnological Production : A biotechnological method has been presented for the high-efficient production of norverapamil using CYP105D1 from Streptomyces griseus (Shen et al., 2019).

    • Drug Metabolism Studies : In-tube SPME LC-MS method is effective for monitoring the main metabolites of verapamil in biological matrices like plasma, urine, and cell culture media (Walles et al., 2002).

    • Pharmacokinetic Modeling : Semi-physiologically-based pharmacokinetic models have been developed to predict the stereoselective pharmacokinetics of verapamil and norverapamil, including their drug-drug interactions (Wang et al., 2013).

    • Enzyme Metabolism : Cytochrome P450 enzymes such as P450s 3A4, 3A5, and 2C8 are involved in the metabolism of the enantiomers of verapamil and norverapamil, with P450 2C8 showing a preference for the S-enantiomer (Tracy et al., 1999).

    • Clinical Pharmacokinetics : Studies have shown that verapamil and its metabolites have various effects on the pharmacokinetics in different conditions, such as prolonged elimination kinetics during chronic oral administration (Schwartz et al., 1982).

    • Drug-Drug Interaction : There are significant drug-drug interactions, for example, concomitant use of simvastatin and verapamil can increase simvastatin plasma concentration levels, resulting in a higher risk of rhabdomyolysis (Methaneethorn et al., 2014).

    Safety And Hazards

    Again, MSDS resources are a good place to look for this information. Also consider looking at toxicology studies or regulatory documents.




  • 将来の方向性

    Look for review articles or editorials that discuss (S)-Norverapamil. These can often provide insights into what future research might be needed.




    Remember to critically analyze all sources and ensure they are reliable and reputable. Good luck with your research!


    特性

    IUPAC Name

    (2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UPKQNCPKPOLASS-SANMLTNESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H36N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401316755
    Record name (S)-Norverapamil
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401316755
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    440.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-Norverapamil

    CAS RN

    123931-31-7
    Record name (S)-Norverapamil
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=123931-31-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Norverapamil, (S)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931317
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (S)-Norverapamil
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401316755
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name NORVERAPAMIL, (S)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YAJ9077G
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (S)-Norverapamil
    Reactant of Route 2
    (S)-Norverapamil
    Reactant of Route 3
    Reactant of Route 3
    (S)-Norverapamil
    Reactant of Route 4
    Reactant of Route 4
    (S)-Norverapamil
    Reactant of Route 5
    Reactant of Route 5
    (S)-Norverapamil
    Reactant of Route 6
    Reactant of Route 6
    (S)-Norverapamil

    Citations

    For This Compound
    104
    Citations
    TS Tracy, KR Korzekwa, FJ Gonzalez… - British journal of …, 1999 - Wiley Online Library
    … R- or S-verapamil and R- or S-norverapamil and metabolite formation measured by hplc as an … a lower K m and higher V max for S-norverapamil than for the R-enantiomer. In contrast, …
    Number of citations: 200 bpspubs.onlinelibrary.wiley.com
    MM Bhatti, RZ Lewanczuk, FM Pasutto… - The Journal of …, 1995 - Wiley Online Library
    Verapamil is a racemic calcium channel‐blocking drug that undergoes extensive hepatic first‐pass metabolism to an active metabolite, norverapamil. The enantiomers of verapamil and …
    Number of citations: 21 accp1.onlinelibrary.wiley.com
    PC Ho, DJ Saville, S Wanwimolruk - 2000 - Taylor & Francis
    … Under the chromatographic conditions described in the present study, the enantiomers of R-, and S-verapamil and the metabolites, R- and S-norverapamil were separated with good …
    Number of citations: 16 www.tandfonline.com
    SK Gupta, L Atkinson, T Tu… - British journal of clinical …, 1995 - Wiley Online Library
    … 3 Mean R- and S-verapamil and R- and S-norverapamil Cmax, Cmin, and AUC values for … The mean half-life values of R- and S-norverapamil for elderly subjects were approximately …
    Number of citations: 67 bpspubs.onlinelibrary.wiley.com
    N Hanke, D Türk, D Selzer, S Wiebe, É Fernandez… - Pharmaceutics, 2020 - mdpi.com
    … The main metabolic pathway is N-demethylation by CYP3A4, not disturbing the chiral center and producing R- and S-norverapamil with plasma concentrations that are barely …
    Number of citations: 8 www.mdpi.com
    R Sandström, H Lennernäs, K Öhlén… - Journal of pharmaceutical …, 1999 - Elsevier
    Simultaneous enantiomeric separation of verapamil and its main metabolite norverapamil was achieved using Chiral-AGP as the stationary phase. The optimized chromatographic …
    Number of citations: 27 www.sciencedirect.com
    G Stagni, WR Gillespie - … of Chromatography B: Biomedical Sciences and …, 1995 - Elsevier
    An improved HPLC method for the simultaneous determination of the enantiomers of verapamil (V) and its major metabolite norverapamil (NV) in human plasma samples is presented. …
    Number of citations: 41 www.sciencedirect.com
    YH Wang, DR Jones, SD Hall - Drug Metabolism and Disposition, 2004 - ASPET
    … Therefore, we added R- and S-norverapamil to the R- and S-verapamil effect by assuming that norverapamil enantiomers have equivalent nonspecific binding in microsomes and …
    Number of citations: 244 dmd.aspetjournals.org
    EB Asafu-Adjaye, GK Shiu - Journal of Chromatography B: Biomedical …, 1998 - Elsevier
    A simple, rapid, sensitive and selective method has been developed for the stereospecific determination of verapamil and its metabolite, norverapamil in urine. For sample preparation …
    Number of citations: 38 www.sciencedirect.com
    R Sandström, H Lennernäs - Drug metabolism and disposition, 1999 - ASPET
    … The A r values for R- and S-norverapamil found in the present study were significant higher … The significantly higher A r ofR/S-norverapamil at day 21 was most likely due to a …
    Number of citations: 36 dmd.aspetjournals.org

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。